molecular formula C9H11ClN2 B3375565 4-Chloro-2-cyclobutyl-6-methylpyrimidine CAS No. 1111832-69-9

4-Chloro-2-cyclobutyl-6-methylpyrimidine

Cat. No.: B3375565
CAS No.: 1111832-69-9
M. Wt: 182.65
InChI Key: GSWYMTJPWZRJMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-cyclobutyl-6-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C9H11ClN2. It is part of the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-cyclobutyl-6-methylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclobutyl-4,6-dichloropyrimidine with methylating agents under anhydrous conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are often necessary to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-cyclobutyl-6-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides .

Scientific Research Applications

4-Chloro-2-cyclobutyl-6-methylpyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclobutyl-6-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in DNA replication, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

  • 4-Chloro-6-ethyl-2-methylpyrimidine
  • 4-Chloro-6-methoxy-2-methylpyrimidine
  • 2-Amino-4-chloro-6-methylpyrimidine

Comparison: Compared to these similar compounds, 4-Chloro-2-cyclobutyl-6-methylpyrimidine is unique due to the presence of the cyclobutyl group, which can influence its chemical reactivity and biological activity. The cyclobutyl group can provide steric hindrance, affecting the compound’s interaction with molecular targets and potentially enhancing its selectivity and potency .

Properties

IUPAC Name

4-chloro-2-cyclobutyl-6-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c1-6-5-8(10)12-9(11-6)7-3-2-4-7/h5,7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWYMTJPWZRJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-cyclobutyl-6-methylpyrimidine
Reactant of Route 2
4-Chloro-2-cyclobutyl-6-methylpyrimidine
Reactant of Route 3
4-Chloro-2-cyclobutyl-6-methylpyrimidine
Reactant of Route 4
4-Chloro-2-cyclobutyl-6-methylpyrimidine
Reactant of Route 5
Reactant of Route 5
4-Chloro-2-cyclobutyl-6-methylpyrimidine
Reactant of Route 6
4-Chloro-2-cyclobutyl-6-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.